molecular formula C18H14N4O4S B2711765 (5-(Furan-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034413-76-6

(5-(Furan-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Número de catálogo: B2711765
Número CAS: 2034413-76-6
Peso molecular: 382.39
Clave InChI: BOVLCMBYIXMNRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(5-(Furan-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H14N4O4S and its molecular weight is 382.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (5-(Furan-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that combines multiple heterocyclic structures, including isoxazole, furan, thiophene, and oxadiazole. This unique combination suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H16N4O3SC_{17}H_{16}N_{4}O_{3}S with a molecular weight of approximately 328.4 g/mol. The structure features a furan ring, an isoxazole moiety, a thiophene ring, and a pyrrolidine unit which contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC17H16N4O3S
Molecular Weight328.4 g/mol
CAS Number1421475-99-1

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives. The compound under discussion has shown cytotoxic activity against various cancer cell lines. For instance, derivatives of similar structures have been tested against human colon adenocarcinoma (HT-29), human cervical carcinoma (HeLa), and others with significant results:

  • IC50 Values : Some derivatives exhibited IC50 values as low as 2.76 µM against ovarian cancer cell lines, indicating potent activity .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as Aurora B kinase and histone deacetylases (HDACs) .
  • Modulation of Signal Transduction Pathways : Interaction with specific receptors and pathways may lead to altered cell proliferation and apoptosis .
  • Antimicrobial Activity : Compounds containing isoxazole and oxadiazole rings have demonstrated antimicrobial properties, suggesting potential applications in treating infections .

Study on Isoxazole Derivatives

A study conducted on various isoxazole derivatives revealed that modifications in the structure significantly influenced their anticancer activity. The compound's structural components were crucial for enhancing selectivity against tumor cells while minimizing toxicity to normal cells .

Comparative Analysis

A comparative analysis of similar compounds indicated that those with thiophene or oxadiazole substitutions often exhibited enhanced biological activities compared to their simpler counterparts. This highlights the importance of structural diversity in drug design .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For example, derivatives containing isoxazole rings have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A notable study reported that compounds similar to (5-(Furan-2-yl)isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone exhibited significant cytotoxicity against human cancer cells, including breast and colon cancer lines. The mechanism involved the inhibition of specific kinases associated with tumor growth and metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that isoxazole derivatives possess activity against a range of bacterial strains, including E. coli and S. aureus. The presence of heteroatoms like sulfur and nitrogen in the structure enhances their interaction with microbial targets.

A study demonstrated that certain isoxazole derivatives exhibited minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against pathogenic fungi and bacteria . This highlights the compound's potential as a lead structure for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research suggests that compounds with isoxazole moieties may offer neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic routes that include cyclization reactions and functional group modifications. Various methodologies have been explored to enhance yield and purity, such as microwave-assisted synthesis and solvent-free reactions .

Case Study 1: Anticancer Evaluation

A series of derivatives based on the parent structure were synthesized and evaluated for their antiproliferative activities against several cancer cell lines. The most potent derivative showed an IC50 value significantly lower than that of conventional chemotherapeutics .

Case Study 2: Antimicrobial Testing

In vitro testing against Staphylococcus aureus revealed that a derivative of the compound displayed remarkable antibacterial activity with an MIC comparable to standard antibiotics . This underscores the potential for developing new treatments for antibiotic-resistant infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (5-(furan-2-yl)isoxazol-3-yl)pyrrolidin-1-yl methanone derivatives?

Answer: A general approach involves refluxing intermediates in ethanol or DMF/EtOH mixtures, followed by recrystallization. For example, heterocyclic cores like isoxazole and oxadiazole can be synthesized via cyclocondensation of hydrazides with carbonyl compounds under acidic conditions. Ethanol is preferred for its ability to dissolve polar intermediates while minimizing side reactions. Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/EtOAc gradients) and characterization by NMR (¹H/¹³C) and IR are critical to confirm regiochemistry and functional group integrity .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound’s pyrrolidine-oxadiazole linkage?

Answer: ¹H NMR can distinguish between axial and equatorial proton environments in the pyrrolidine ring (δ 2.5–3.5 ppm for CH₂ groups). For the oxadiazole-thiophene moiety, coupling constants in ¹H NMR (e.g., J = 3–5 Hz for thiophene protons) and ¹³C NMR chemical shifts (e.g., ~160–170 ppm for C=N in oxadiazole) are diagnostic. DEPT-135 experiments help identify CH, CH₂, and CH₃ groups, while 2D COSY and HSQC confirm connectivity .

Q. What analytical techniques are essential for assessing purity and stability of this compound?

Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Stability studies under varying pH (e.g., 1–13), temperature (4–40°C), and light exposure should use LC-MS to detect degradation products. Karl Fischer titration monitors hygroscopicity, while differential scanning calorimetry (DSC) identifies polymorphic transitions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict tautomeric behavior in the oxadiazole-thiophene moiety?

Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates energy differences between thiol-thione tautomers. IR frequency analysis (e.g., ν(S–H) ~2500 cm⁻¹ vs. ν(C=S) ~1250 cm⁻¹) and NMR chemical shift predictions (GIAO method) validate tautomer dominance. Solvent effects (PCM model) and Boltzmann distributions quantify equilibrium ratios .

Q. What strategies optimize reaction yields for introducing the furan-isoxazole group without side-product formation?

Answer: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the furan ring to the isoxazole core, with careful control of ligand (e.g., SPhos), base (K₂CO₃), and solvent (toluene/EtOH). Microwave-assisted synthesis (100–120°C, 30 min) reduces decomposition. Monitor by TLC (hexane/EtOAc 7:3) and quench reactions with NH₄Cl to prevent over-functionalization .

Q. How do steric and electronic effects in the pyrrolidine ring influence biological activity?

Answer: Molecular docking (AutoDock Vina) reveals that substituents at the pyrrolidine 3-position modulate binding to targets like kinases or GPCRs. Bulky groups (e.g., thiophene-oxadiazole) enhance selectivity by occupying hydrophobic pockets, while electron-withdrawing groups (e.g., oxadiazole) improve metabolic stability. Compare IC₅₀ values in enzyme assays (e.g., fluorescence polarization) to validate computational predictions .

Q. What experimental designs address contradictory bioactivity data across cell lines?

Answer: Implement a randomized block design with split-plot arrangements. Use four replicates per cell line (e.g., HEK293, HepG2) and normalize data to internal controls (e.g., β-actin). Dose-response curves (0.1–100 µM) with ANOVA and post-hoc Tukey tests identify cell-specific toxicity thresholds. Include ROS scavengers (e.g., NAC) to isolate oxidative stress contributions .

Q. How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?

Answer: Grow single crystals via slow evaporation (MeOH/CHCl₃). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and solve structures using SHELX. Analyze torsion angles (e.g., C–N–C–O in oxadiazole) and hydrogen-bonding networks (e.g., N–H···O) to confirm planar vs. puckered conformations. Compare with Cambridge Structural Database entries for validation .

Q. Contradiction Analysis & Troubleshooting

Q. Why might NMR spectra show unexpected peaks despite high HPLC purity?

Answer: Residual solvents (e.g., DMF, EtOAc) or rotamers in the pyrrolidine ring can cause splitting. Use deuterated DMSO-d₆ for solubility and record spectra at elevated temperatures (50°C) to average rotamer signals. For persistent impurities, employ preparative HPLC with a C18 column (MeCN/H₂O + 0.1% TFA) .

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

Answer: Assess pharmacokinetic parameters: Plasma protein binding (equilibrium dialysis), microsomal stability (CYP450 isoforms), and BBB permeability (PAMPA assay). Use LC-MS/MS to quantify tissue distribution and metabolite profiling (e.g., hydroxylation at the furan ring). Adjust formulations (e.g., PEGylation) to enhance bioavailability .

Propiedades

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c23-18(13-8-15(25-20-13)14-2-1-6-24-14)22-5-3-11(9-22)16-19-17(26-21-16)12-4-7-27-10-12/h1-2,4,6-8,10-11H,3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVLCMBYIXMNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.